

# Discovery and synthesis of Fluticasone and its analogues

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Synthesis of Fluticasone and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of **fluticasone** propionate and its prominent analogue, **fluticasone** furoate. It includes detailed experimental protocols, quantitative data comparisons, and visualizations of key pathways and processes to support research and development in the field of corticosteroids.

#### **Discovery and Development**

**Fluticasone** was developed by researchers at Glaxo (now GlaxoSmithKline) with the goal of creating a potent, topically active corticosteroid with minimal systemic side effects.[1][2] The research, led by Sir David Jack, aimed to improve upon existing inhaled corticosteroids by enhancing anti-inflammatory potency while ensuring rapid metabolism into inactive forms upon entering systemic circulation.[1][3][4]

**Fluticasone** propionate was patented in 1980 and received medical approval in 1990. Its development was a result of systematic exploration of structure-activity relationships in a series of androstane 17β-carbothioates. This new class of compounds showed exceptionally high topical anti-inflammatory activity but were quickly deactivated by first-pass metabolism in the liver, a key feature for improving the safety profile of inhaled steroids.



Later, further research led to the discovery of **fluticasone** furoate by researchers at GlaxoSmithKline. It was approved for medical use in the United States in 2007. **Fluticasone** furoate and **fluticasone** propionate are entirely different drug substances; neither is a prodrug of a common "**fluticasone**" molecule. The ester group at the  $17\alpha$  position is critical to the pharmacological activity of the entire molecule.

### Mechanism of Action: Glucocorticoid Receptor Signaling

Like other corticosteroids, **fluticasone** exerts its anti-inflammatory effects by acting as a highly selective agonist for the glucocorticoid receptor (GR). The mechanism involves multiple steps that ultimately alter the transcription of inflammatory genes.

The process begins when the drug binds to the GR in the cytoplasm of target cells. This binding event causes the receptor to undergo a conformational change and translocate into the cell nucleus. Inside the nucleus, the **fluticasone**-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. This interaction modulates gene transcription, leading to the suppression of pro-inflammatory proteins and the upregulation of anti-inflammatory proteins.



Click to download full resolution via product page

Caption: Glucocorticoid receptor signaling pathway for **Fluticasone**.

#### **Chemical Synthesis**

The synthesis of **fluticasone** propionate and its analogues involves multi-step processes starting from commercially available steroid precursors. The key is the formation of the unique 17β-carbothioate S-fluoromethyl ester structure.



#### **Synthesis of Fluticasone Propionate (FP)**

A common route for synthesizing **fluticasone** propionate starts from flumethasone. The process involves the oxidative cleavage of the C17 side chain to form a  $17\beta$ -carboxylic acid, followed by esterification and conversion to the final carbothioate. More recent, improved methods focus on using less toxic and more environmentally friendly reagents.





Click to download full resolution via product page

Caption: General synthesis workflow for **Fluticasone** Propionate.

#### **Synthesis of Fluticasone Furoate (FF)**



The synthesis of **fluticasone** furoate follows a similar strategic logic, starting from a  $17\beta$ -carbothioic acid intermediate. This intermediate is then acylated with furoyl chloride before the final fluoromethylation step.



Click to download full resolution via product page

Caption: General synthesis workflow for **Fluticasone** Furoate.

### Structure-Activity Relationships (SAR)



The high therapeutic index of **fluticasone** propionate and its analogues is derived from specific structural modifications to the corticosteroid backbone.

- Androstane-17β-carbothioate Nucleus: Replacing the typical two-carbon 17β-side chain of pregnanes with a 17β-carbothioate ester was a key innovation. This group is susceptible to hydrolysis by esterases, particularly in the liver, leading to the formation of a corresponding 17β-carboxylic acid metabolite that is virtually inactive.
- 17α Ester Group (Propionate/Furoate): The esterification of the 17α-hydroxyl group significantly enhances topical anti-inflammatory activity. The furoate ester in FF occupies a specific pocket on the glucocorticoid receptor more completely than the smaller propionate ester of FP, contributing to its higher receptor affinity.
- S-Fluoromethyl Group: The S-fluoromethyl ester at the 17β position provides high topical potency.
- Fluorination ( $6\alpha$ ,  $9\alpha$ ): The presence of fluorine atoms at the  $6\alpha$  and  $9\alpha$  positions is a common feature in potent corticosteroids that enhances glucocorticoid activity.
- High Lipophilicity: Fluticasone propionate is significantly more lipophilic than older corticosteroids like budesonide and beclomethasone dipropionate, which influences its pharmacokinetic properties.



Click to download full resolution via product page



Caption: Key structural features driving **Fluticasone**'s activity and safety.

#### **Quantitative Data**

The distinct structural features of **fluticasone** propionate and **fluticasone** furoate translate into different physicochemical and pharmacological properties.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity Comparison

| Compound                             | Relative Receptor<br>Affinity (RRA) | Absolute Affinity (K<br>D) | Reference(s) |
|--------------------------------------|-------------------------------------|----------------------------|--------------|
| Fluticasone Furoate                  | ~1.7x higher than<br>FP             | Not specified              |              |
| Fluticasone<br>Propionate            | 1.0 (Reference)                     | 0.5 nmol/L                 |              |
| Beclomethasone-17-<br>Monopropionate | ~0.67x                              | Not specified              |              |
| Mometasone Furoate                   | ~0.67x                              | Not specified              |              |
| Budesonide                           | ~0.33x                              | Not specified              |              |

| Triamcinolone Acetonide | ~0.05x | Not specified | |

Table 2: Comparative Pharmacological Properties



| Property                              | Fluticasone<br>Furoate (FF)   | Fluticasone<br>Propionate (FP)   | rence(s) |
|---------------------------------------|-------------------------------|----------------------------------|----------|
| Dosing Frequency                      | Once-daily                    | Typically twice-<br>daily        |          |
| Duration of Action                    | Extended                      | Shorter                          |          |
| Systemic Bioavailability (Intranasal) | <1%                           | <2%                              |          |
| Protein Binding                       | High                          | High                             |          |
| Metabolism                            | Extensive first-pass (CYP3A4) | Extensive first-pass<br>(CYP3A4) |          |

| Elimination | Primarily fecal | Primarily fecal | |

#### **Experimental Protocols**

The following are generalized protocols for key synthetic steps based on published literature. Researchers should consult specific patents and publications for precise, optimized conditions.

## Protocol 1: Preparation of 17β-Carboxylic Acid Intermediate from Flumethasone

This protocol describes the oxidative cleavage of the dihydroxyacetone side chain of flumethasone.

- Dissolution: Dissolve flumethasone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
- Oxidant Preparation: In a separate vessel, dissolve periodic acid (H₅IO₆) (approx. 1.2 eq) in water.
- Reaction: Cool the flumethasone solution to 0-20°C. Slowly add the aqueous periodic acid solution to the reaction flask while maintaining the temperature.



- Monitoring: Stir the reaction mixture for approximately 2 hours, monitoring for completion by TLC or HPLC.
- Crystallization & Isolation: Upon completion, add purified water to the reaction solution to induce crystallization. Stir for 40-60 minutes.
- Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with water.
- Drying: Dry the resulting off-white solid (the 17β-carboxylic acid intermediate) at approximately 40°C to a constant weight.

## Protocol 2: Synthesis of Fluticasone Propionate from Carbothioic Acid

This protocol describes the final alkylation step to produce **fluticasone** propionate. An improved method uses a silver-mediated fluorodecarboxylation.

- Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve the 17β-carbothioic acid intermediate (1.0 eq) and AgNO<sub>3</sub> (0.2 eq) in a solvent mixture of acetone and water (2:1 v/v).
- Fluorination: Add Selectfluor® (2.5 eq) to the solution.
- Heating: Heat the reaction mixture to 45°C and stir for approximately 3 hours.
- Monitoring: Monitor the reaction for the consumption of the starting material by HPLC.
- Isolation: Upon completion, dilute the reaction mixture with water to precipitate the product.
- Filtration and Washing: Collect the product by filtration and wash thoroughly with water to remove salts and impurities.
- Drying: Dry the isolated solid to yield **fluticasone** propionate.

## Protocol 3: Synthesis of Fluticasone Furoate from Carbothioic Acid



This protocol outlines the three-step, one-pot conversion of the carbothioic acid to **fluticasone** furoate.

- Initial Setup: Dissolve the starting carbothioic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP) in methyl ethyl ketone (MEK). Cool the mixture to between -8°C and -5°C.
- Acylation: Add tripropylamine (TPA) to the mixture. Then, add furoyl chloride dropwise over
   2-3 minutes. Stir the resulting mixture at -5°C to 0°C for 15 minutes. This generates a mixture of the desired ester and a thioanhydride intermediate.
- Hydrolysis of Thioanhydride: Add a solution of N-methylpiperazine in water dropwise to the reaction mixture at -5°C to 0°C and stir for 10 minutes to convert the thioanhydride to the desired ester.
- Fluoromethylation: Add a solution of bromofluoromethane in MEK rapidly at 0°C. Warm the solution to 20-22°C and stir for 5 hours.
- Work-up: Dilute the reaction mixture with methyl isobutyl ketone (MIBK). Wash sequentially
  with aqueous 2M HCl, water, aqueous potassium carbonate, and finally water again.
- Isolation: Concentrate the final organic phase under reduced pressure to yield fluticasone furoate as a solid.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mydrugcenter.com [mydrugcenter.com]
- 2. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]



- 4. Sir David Jack: an extraordinary drug discoverer and developer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and synthesis of Fluticasone and its analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203827#discovery-and-synthesis-of-fluticasone-and-its-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com